molecular formula C23H29N3O2 B7183438 N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide

N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B7183438
M. Wt: 379.5 g/mol
InChI Key: YJRXAYJMGIAZMW-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyclopropyl group, and a 2-oxopyridinyl group

Properties

IUPAC Name

N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22-8-4-5-13-25(22)17-16-24-14-11-20(12-15-24)23(28)26(21-9-10-21)18-19-6-2-1-3-7-19/h1-8,13,20-21H,9-12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRXAYJMGIAZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCN(CC3)CCN4C=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a suitable reagent like diazomethane.

    Attachment of the 2-oxopyridinyl Group: The 2-oxopyridinyl group can be introduced through a condensation reaction with 2-pyridone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-cyclopropyl-1-[2-(2-oxopyridin-1-yl)ethyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions.

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